molecular formula C9H11IO2 B13342694 2-Iodo-1-(4-methoxyphenyl)ethan-1-ol

2-Iodo-1-(4-methoxyphenyl)ethan-1-ol

Cat. No.: B13342694
M. Wt: 278.09 g/mol
InChI Key: ZGWJBCXUYYXJKB-UHFFFAOYSA-N
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Description

2-Iodo-1-(4-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11IO2 and a molecular weight of 278.09 g/mol . This compound is characterized by the presence of an iodine atom and a methoxyphenyl group attached to an ethan-1-ol backbone. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-(4-methoxyphenyl)ethan-1-ol typically involves the iodination of 1-(4-methoxyphenyl)ethan-1-ol. One common method includes the reaction of 1-(4-methoxyphenyl)ethan-1-ol with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-(4-methoxyphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The iodine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.

Major Products Formed

    Oxidation: 2-Iodo-1-(4-methoxyphenyl)ethan-1-one.

    Reduction: 1-(4-methoxyphenyl)ethan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Iodo-1-(4-methoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-1-(4-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and methoxyphenyl group play crucial roles in its binding affinity and specificity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-1-(4-methoxyphenyl)ethan-1-ol is unique due to the presence of both an iodine atom and a methoxyphenyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

2-iodo-1-(4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H11IO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3

InChI Key

ZGWJBCXUYYXJKB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(CI)O

Origin of Product

United States

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